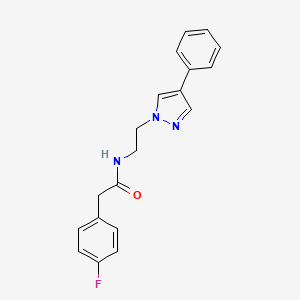

2-(4-fluorophenyl)-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)acetamide

Description

This compound features a fluorophenylacetamide scaffold linked to a pyrazole-ethylamine moiety. Its structure includes a 4-fluorophenyl group attached to the acetamide carbonyl, while the nitrogen of the acetamide is connected to an ethyl group bearing a 4-phenyl-substituted pyrazole ring. The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, contributes to π-π stacking and hydrogen-bonding capabilities, making this compound a candidate for targeting enzymes or receptors with aromatic or polar active sites .

Properties

IUPAC Name |

2-(4-fluorophenyl)-N-[2-(4-phenylpyrazol-1-yl)ethyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18FN3O/c20-18-8-6-15(7-9-18)12-19(24)21-10-11-23-14-17(13-22-23)16-4-2-1-3-5-16/h1-9,13-14H,10-12H2,(H,21,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISJPUBBUCJXBER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN(N=C2)CCNC(=O)CC3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18FN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(4-fluorophenyl)-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action, supported by data tables and relevant case studies.

Synthesis

The synthesis of this compound involves a multi-step process that typically includes the formation of the pyrazole ring and subsequent modifications to introduce the fluorophenyl and acetamide groups. The synthetic route may involve:

- Formation of the Pyrazole Ring : Utilizing 4-fluorobenzaldehyde and phenyl hydrazine.

- Substitution Reactions : Introducing the ethyl group through alkylation techniques.

- Final Acetamide Formation : Using acetic anhydride or acetyl chloride for the acetamide functionalization.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. In vitro assays have demonstrated significant cytotoxic effects against various cancer cell lines.

The compound exhibited selective cytotoxicity, with lower IC50 values indicating higher potency against specific cancer types.

The mechanism underlying the anticancer activity of this compound may involve:

- Inhibition of Kinases : Similar pyrazole derivatives have shown inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.

- Induction of Apoptosis : Studies indicate that compounds in this class can trigger apoptotic pathways in cancer cells, leading to cell death.

Case Studies

- MCF7 Cell Line Study : A study conducted on MCF7 cells revealed that treatment with this compound resulted in a significant reduction in cell viability, with observed morphological changes indicative of apoptosis.

- Combination Therapy : In combination with standard chemotherapeutics, this compound showed enhanced efficacy, suggesting its potential as an adjuvant therapy in cancer treatment.

Molecular Docking Studies

Molecular docking studies have been performed to predict the binding affinity of this compound to various biological targets. The results indicated a strong binding affinity to estrogen receptors, which is relevant for breast cancer therapies.

| Target | Binding Affinity (kcal/mol) | Ki (nM) |

|---|---|---|

| Estrogen Receptor α | -10.61 | 16.71 |

These findings suggest that the compound could serve as a selective estrogen receptor modulator (SERM).

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogues and their differentiating features are summarized below:

*LogP values estimated via fragment-based methods.

Key Research Findings

- Substituent Impact on Bioactivity: The 3-cyano group in the pyrazole ring of the chlorophenyl analogue enhances insecticidal activity by mimicking Fipronil’s electron-withdrawing groups. In contrast, the target compound’s 4-phenylpyrazole may favor interactions with mammalian targets (e.g., kinases or GPCRs) due to increased hydrophobicity and bulk . Benzothiazole vs. Pyrazole: The benzothiazole derivative exhibits stronger antimicrobial activity, attributed to the sulfur atom’s electronegativity and planar structure.

- Solubility and Pharmacokinetics: The tetrahydro-2H-pyran groups in the thiazole-containing analogue improve aqueous solubility compared to the target compound, which lacks polar substituents. This suggests that the target may require formulation enhancements for in vivo efficacy . The hydrazino linker in the N-(4-ethylphenyl) analogue reduces metabolic stability due to susceptibility to oxidative cleavage, whereas the target compound’s acetamide linker is more robust under physiological conditions .

Molecular Docking and Dynamics Insights

- Target vs. CID-49671233: A PubChem analogue, N-[2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]ethyl]-2-(4-methyl-6-oxopyrimidin-1-yl)acetamide , shares the 4-fluorophenylacetamide core. Docking studies suggest that the pyridazinone ring in CID-49671233 forms stronger hydrogen bonds with serine residues in kinase targets compared to the target compound’s pyrazole. However, the pyrazole’s nitrogen atoms may facilitate salt bridge formation in acidic environments .

Preparation Methods

Cyclization of Hydrazines with 1,3-Dicarbonyl Derivatives

A widely adopted method involves the reaction of hydrazine hydrate with 1,3-diketones or α,β-unsaturated carbonyl compounds. For example, sonication-assisted cyclization of 3-oxonitrile intermediates with hydrazine hydrate in acetic acid yields pyrazole derivatives in 55–67% yields.

- Esterification : Substituted carboxylic acids (e.g., 4-fluorobenzoic acid) are converted to methyl esters using methanol and concentrated sulfuric acid under reflux.

- Oxonitrile Formation : The ester reacts with acetonitrile in toluene using sodium hydride as a base, yielding 3-oxonitrile intermediates.

- Ultrasound-Assisted Cyclization : Treatment with hydrazine hydrate under sonication for 1–2 hours affords the pyrazole ring.

Optimization Note : Sonication reduces reaction times from 12–24 hours to 1–2 hours while improving yields by 15–20% compared to conventional heating.

Functionalization of the Pyrazole Core with an Ethylene Linker

Alkylation of Pyrazole at the N1-Position

The ethylene spacer is introduced via nucleophilic alkylation of the pyrazole nitrogen. A two-step approach is commonly employed:

Step 1: Synthesis of 1-(2-Chloroethyl)-4-Phenyl-1H-Pyrazole

- Reagents : 4-Phenyl-1H-pyrazole reacts with 1,2-dichloroethane in the presence of a base (e.g., potassium carbonate) in dimethylformamide (DMF) at 80°C.

- Mechanism : SN2 displacement of chloride by the deprotonated pyrazole nitrogen.

Step 2: Amine Formation via Gabriel Synthesis

- The chloroethyl intermediate undergoes reaction with phthalimide potassium salt, followed by hydrazinolysis to yield 2-(4-phenyl-1H-pyrazol-1-yl)ethylamine.

Incorporation of the 2-(4-Fluorophenyl)acetamide Moiety

Acetylation of the Primary Amine

The ethylamine linker is acylated with 2-(4-fluorophenyl)acetyl chloride under Schotten-Baumann conditions:

- Reaction Setup : 2-(4-Phenyl-1H-pyrazol-1-yl)ethylamine (1 eq) is dissolved in dichloromethane (DCM) and cooled to 0°C.

- Acyl Chloride Addition : 2-(4-Fluorophenyl)acetyl chloride (1.2 eq) is added dropwise, followed by triethylamine (2 eq) as a base.

- Workup : The mixture is stirred at room temperature for 12 hours, washed with aqueous HCl (1 M), and purified via silica gel chromatography (ethyl acetate/hexane).

Alternative Method : Carbodiimide-mediated coupling using 2-(4-fluorophenyl)acetic acid and EDCI in pyridine, as described for analogous acetamide derivatives.

Reaction Optimization and Mechanistic Insights

Solvent and Temperature Effects

- Sonication : Accelerates cyclization kinetics by enhancing mass transfer and reducing activation energy.

- Toluene vs. DMF : Polar aprotic solvents (DMF) favor SN2 alkylation, while toluene is preferred for Pd-catalyzed reactions.

Purification and Characterization

Chromatographic Techniques

Spectroscopic Characterization

Comparative Analysis of Synthetic Routes

Q & A

Basic: What are the key synthetic steps and characterization methods for 2-(4-fluorophenyl)-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)acetamide?

Answer:

The synthesis typically involves:

Coupling reactions : Reacting a fluorophenyl-thioether or acetamide precursor with a pyrazole-containing ethylamine derivative under nucleophilic substitution conditions.

Purification : Column chromatography or recrystallization to isolate the product.

Characterization :

- Spectroscopic techniques :

- NMR (1H/13C) for structural elucidation of the fluorophenyl, pyrazole, and acetamide moieties .

- Mass spectrometry (MS) to confirm molecular weight .

- IR spectroscopy to identify functional groups (e.g., amide C=O stretch at ~1650–1700 cm⁻¹) .

- TLC for reaction monitoring .

Basic: What biological targets or pathways are associated with this compound?

Answer:

The compound’s fluorophenyl and pyrazole groups suggest interactions with:

- Kinase enzymes (e.g., cyclooxygenase-2, COX-2) due to structural similarity to known kinase inhibitors .

- Inflammatory mediators (e.g., TNF-α, IL-6) in cancer or autoimmune disease models .

- Antimicrobial targets (e.g., bacterial enzymes) via thioether and heterocyclic motifs .

In vitro assays (e.g., enzyme inhibition, cell viability) are recommended for target validation .

Advanced: How can reaction conditions be optimized to improve yield and purity?

Answer:

- Temperature control : Pyrazole coupling reactions often require 60–80°C to balance reactivity and side-product formation .

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while EtOAc/hexane mixtures improve crystallization .

- Catalyst use : Pd-based catalysts for cross-coupling reactions (e.g., Suzuki-Miyaura) to assemble the aryl-pyrazole core .

- pH adjustment : Neutral to slightly basic conditions (pH 7–8) minimize hydrolysis of the acetamide group .

Advanced: How to design structure-activity relationship (SAR) studies for this compound?

Answer:

| Structural Modification | Biological Impact | Methodological Approach | Reference |

|---|---|---|---|

| Fluorophenyl → Chlorophenyl | Alters target selectivity (e.g., kinase vs. COX) | Synthesis of analogs, enzyme assays | |

| Pyrazole substitution (e.g., methyl, phenyl) | Modulates lipophilicity and binding affinity | X-ray crystallography, docking studies | |

| Acetamide → Sulfonamide | Enhances metabolic stability | In vitro ADME assays |

Advanced: How to resolve contradictions in biological activity data across studies?

Answer:

- Comparative structural analysis : Use X-ray/NMR to confirm batch-to-batch consistency in stereochemistry or polymorphism .

- Assay standardization : Replicate studies under identical conditions (e.g., cell line, incubation time) .

- Meta-analysis : Cross-reference data with structurally similar compounds (e.g., triazolo-pyridine derivatives) to identify trends .

Advanced: What computational methods are suitable for studying this compound’s interactions?

Answer:

- Molecular docking : Predict binding modes to targets like COX-2 using AutoDock Vina or Schrödinger .

- MD simulations : Assess stability of ligand-target complexes over 100-ns trajectories (e.g., GROMACS) .

- QSAR modeling : Relate substituent electronic parameters (e.g., Hammett σ) to bioactivity .

Advanced: How to analyze crystallographic data for structure validation?

Answer:

| Parameter | Typical Range | Method | Reference |

|---|---|---|---|

| C-F bond length | 1.34–1.38 Å | X-ray diffraction | |

| Pyrazole ring angles | 117–123° | Single-crystal XRD | |

| Hydrogen bonding | 2.8–3.2 Å (N-H···O) | SCXRD |

Basic: What are the stability considerations for this compound?

Answer:

- Light sensitivity : Store in amber vials at –20°C to prevent photodegradation of the fluorophenyl group .

- Hydrolysis risk : Avoid aqueous buffers at pH > 8 to protect the acetamide bond .

- Thermal stability : DSC/TGA analysis recommended to determine decomposition thresholds .

Advanced: How to troubleshoot low yields during purification?

Answer:

- Column chromatography : Optimize solvent polarity (e.g., gradient elution with EtOAc/hexane) .

- Recrystallization : Use solvent pairs like DCM/hexane for high-purity crystals .

- HPLC prep : Reverse-phase C18 columns with acetonitrile/water for challenging separations .

Advanced: What in vivo models are appropriate for preclinical testing?

Answer:

- Anti-inflammatory : Murine collagen-induced arthritis models .

- Anticancer : Xenograft models (e.g., HCT-116 colon cancer) with biweekly dosing .

- PK/PD studies : LC-MS/MS for plasma concentration analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.